2-methyl-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole
Description
2-methyl-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole is a complex organic compound that features a unique structure combining an imidazole ring with a thienopyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Properties
Molecular Formula |
C15H17N5S |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
7-methyl-4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C15H17N5S/c1-10-8-21-14-13(10)17-9-18-15(14)20-6-12(7-20)5-19-4-3-16-11(19)2/h3-4,8-9,12H,5-7H2,1-2H3 |
InChI Key |
PQMHUUWXVIGRFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CC(C3)CN4C=CN=C4C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the azetidine ring and the imidazole moiety. Common reagents used in these reactions include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, bases, acids, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-methyl-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methyl-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores, such as thienopyrimidine-based kinase inhibitors.
Imidazole Derivatives: Compounds with similar imidazole rings, such as imidazole-based antifungal agents.
Uniqueness
2-methyl-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole is unique due to its combination of structural features, which confer specific biological activities and potential applications. Its distinct structure allows for interactions with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
